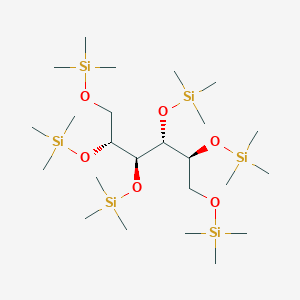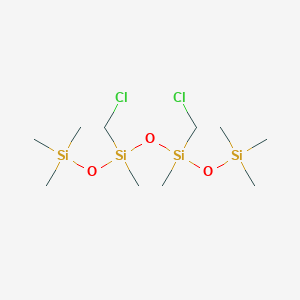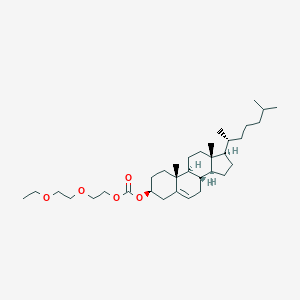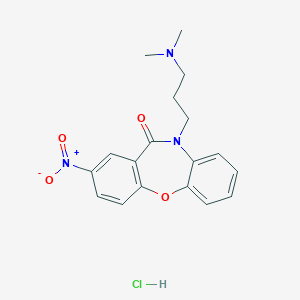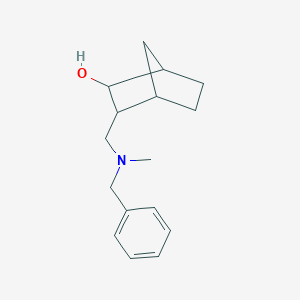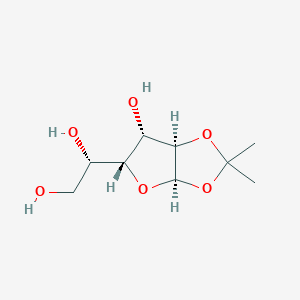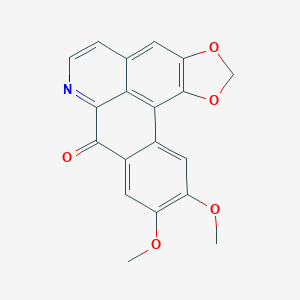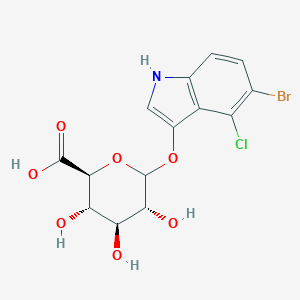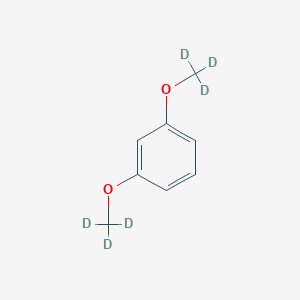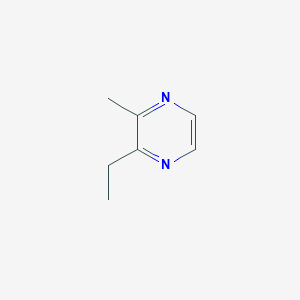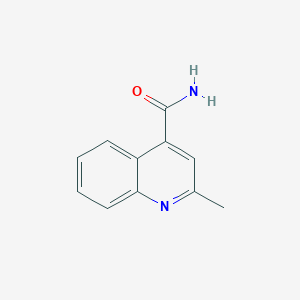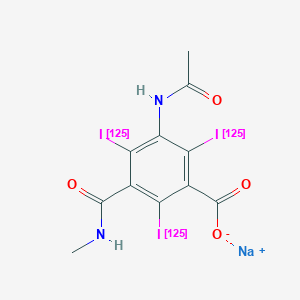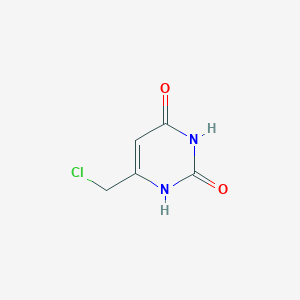
6-(クロロメチル)ウラシル
概要
説明
6-(Chloromethyl)uracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chloromethyl group at the sixth position of the uracil ring.
科学的研究の応用
6-(Chloromethyl)uracil has diverse applications in scientific research:
Biology: Studied for its potential role in modifying nucleic acids and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
Target of Action
The primary target of 6-(Chloromethyl)uracil is thymidine phosphorylase (TP) . TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair .
Mode of Action
6-(Chloromethyl)uracil interacts with its target, TP, by inhibiting its activity . This inhibition prevents the degradation of certain fluorinated pyrimidine 2’-deoxyribonucleosides, enhancing their in vivo antitumor activity .
Biochemical Pathways
The inhibition of TP by 6-(Chloromethyl)uracil affects the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, which are key components of nucleic acids. Disruption of this pathway can lead to a decrease in DNA synthesis and repair, potentially leading to cell death .
Result of Action
The inhibition of TP by 6-(Chloromethyl)uracil can lead to an increase in the concentration of certain fluorinated pyrimidine 2’-deoxyribonucleosides . These molecules have potent antitumor activity, suggesting that 6-(Chloromethyl)uracil could potentially enhance the effectiveness of certain anticancer treatments .
Action Environment
The action of 6-(Chloromethyl)uracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can impact the compound’s interaction with its target
生化学分析
Biochemical Properties
The exact biochemical properties of 6-(Chloromethyl)uracil are not fully understood. It is known to interact with various biomolecules in the cell. For instance, it is used in the synthesis of chlorophenyl hydroxypiperidine analogs, which have anti-amylatic activity . This suggests that 6-(Chloromethyl)uracil may interact with enzymes and proteins involved in amylase activity.
Cellular Effects
Given its role in the synthesis of compounds with anti-amylatic activity , it may influence cellular processes related to carbohydrate metabolism
Molecular Mechanism
It is known to participate in the synthesis of other compounds, suggesting it may interact with various biomolecules at the molecular level
Metabolic Pathways
Given its role in the synthesis of other compounds , it may be involved in various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)uracil typically involves the chlorination of uracil derivatives. One common method includes the reaction of 6-(Hydroxymethyl)uracil with thionyl chloride or sulfuryl chloride in the presence of acetic acid, yielding 6-(Chloromethyl)uracil . Another method involves the chlorination of 6-methyluracil using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
For industrial production, the process often starts with readily available raw materials such as ethyl acetoacetate and urea. The synthesis involves multiple steps, including chlorination and cyclization reactions, to produce high-purity 6-(Chloromethyl)uracil . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.
化学反応の分析
Types of Reactions
6-(Chloromethyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyluracil derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-aminomethyluracil or 6-thiomethyluracil.
Oxidation: Formation of 6-formyluracil or 6-carboxyuracil.
Reduction: Formation of 6-methyluracil.
類似化合物との比較
Similar Compounds
- 5-Chlorouracil
- 6-Methyluracil
- 5-Bromouracil
- 6-Aminouracil
Uniqueness
6-(Chloromethyl)uracil is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other uracil derivatives. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds . For example, the chloromethyl group can undergo substitution reactions to introduce various functional groups, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
6-(chloromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXBAPEXBTNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066387 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18592-13-7 | |
| Record name | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18592-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-(Chloromethyl)uracil?
A1: 6-(Chloromethyl)uracil is an organic compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol []. Spectroscopic data, including information on its crystal structure, is available [].
Q2: How can 6-(Chloromethyl)uracil be utilized in material science?
A2: 6-(Chloromethyl)uracil serves as a building block for synthesizing functional polymers. For instance, it can modify poly(6-acetoxyl-ε-caprolactone) (PCCL) to create a pH and temperature-responsive polymer, PCCL-graft-(6-methyluracil) (PCCL-g-MU) []. This modified polymer demonstrates potential as a carrier for controlled drug delivery, specifically for the anticancer drug 5-fluorouracil (5-FU) [].
Q3: Are there any known reactions of 6-(Chloromethyl)uracil with other chemical entities?
A3: Yes, 6-(Chloromethyl)uracil can be synthesized from the reaction of a sulfoxonium ylide intermediate (derived from 6-chloro-1,3-dimethyluracil reacting with dimethylsulfoxonium methylide) with hydrochloric acid, followed by heating in acetonitrile [].
Q4: What research exists on alternatives or substitutes for 6-(Chloromethyl)uracil?
A4: While the provided research doesn't directly compare 6-(Chloromethyl)uracil with alternatives, it highlights that the structural similarity between 6-methyluracil (a derivative of 6-(Chloromethyl)uracil) and 5-fluorouracil enables the PCCL-g-MU nanoparticles to effectively encapsulate 5-FU []. This suggests that exploring other uracil derivatives with structural similarities to target drugs could be a promising avenue for developing new drug delivery systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
